molecular formula C17H14N6O2S B2402876 N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 896678-57-2

N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide

Cat. No.: B2402876
CAS No.: 896678-57-2
M. Wt: 366.4
InChI Key: DZHCPWVYNIKYMV-UHFFFAOYSA-N
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Description

N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a synthetic triazolopyrimidine derivative designed for biochemical research. This compound is structurally characterized by a [1,2,3]triazolo[4,5-d]pyrimidine core, a pharmacophore known for its versatile interactions with biological targets, particularly in the realm of kinase inhibition . The core structure is functionalized with a phenyl group at the 3-position of the triazole ring and a thioacetamide chain at the 7-position of the pyrimidine, which is further linked to a furan-2-ylmethyl group. This molecular architecture suggests potential for diverse biological activity, positioning it as a candidate for investigating enzyme mechanisms and cellular pathways. The primary research applications of this compound are derived from the known properties of its structural class. Triazolopyrimidine compounds have been identified as potent inhibitors of key kinase targets, including mTOR (mammalian target of rapamycin) and PI3 (Phosphoinositide 3) kinases . These kinases are central to critical cellular processes such as growth, proliferation, and survival, and their dysregulation is a hallmark of various diseases. Consequently, this acetamide derivative is a valuable tool for researchers exploring signal transduction pathways in oncology, particularly in studies related to cancers such as renal cell carcinoma and acute lymphoblastic leukemia . Its mechanism of action is anticipated to involve competitive binding at the ATP-binding site of target kinases, thereby disrupting their phosphorylation activity and downstream signaling events . For research purposes only. Not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-(furan-2-ylmethyl)-2-(3-phenyltriazolo[4,5-d]pyrimidin-7-yl)sulfanylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N6O2S/c24-14(18-9-13-7-4-8-25-13)10-26-17-15-16(19-11-20-17)23(22-21-15)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHCPWVYNIKYMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NCC4=CC=CO4)N=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide is a compound that combines a furan moiety with a triazolo-pyrimidine structure, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antibacterial, anticancer, and other pharmacological properties.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • Furan ring : Known for its potential in medicinal chemistry due to its ability to interact with biological targets.
  • Triazolo and Pyrimidine rings : These heterocycles are often associated with various biological activities including antimicrobial and anticancer effects.

Antibacterial Activity

Research indicates that compounds with furan derivatives exhibit significant antibacterial properties. For instance, derivatives of furan have shown effectiveness against various strains of bacteria such as Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) reported as low as 64 µg/mL for certain derivatives . The presence of the triazole moiety in the compound may enhance its antibacterial efficacy by facilitating interactions with bacterial enzymes or membranes.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole-containing compounds. For example, compounds similar to this compound have been evaluated against various cancer cell lines. In vitro tests demonstrated promising results against human cervical cancer cells (HeLa), where certain derivatives exhibited IC50 values as low as 0.15 µg/mL . The proposed mechanism involves mitochondrial modification leading to apoptosis in cancer cells.

Case Studies and Research Findings

  • Antibacterial Studies : A study conducted on furan derivatives showed that compounds exhibited varying levels of activity against gram-positive and gram-negative bacteria. For example, a specific derivative demonstrated effective inhibition against Listeria monocytogenes and Bacillus cereus .
  • Anticancer Efficacy : Another research effort focused on the synthesis of triazole-pyrimidine derivatives revealed their potential in inhibiting tumor growth across multiple cancer cell lines including MCF-7 and U87 MG. These compounds were found to inhibit critical pathways such as PI3K and mTORC1, which are vital for cancer cell survival .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50/MIC ValueReference
AntibacterialE. coli64 µg/mL
AntibacterialStaphylococcus aureusVariable
AnticancerHeLa (cervical cancer)0.15 µg/mL
AnticancerMCF-7 (breast cancer)0.75 µg/mL
AnticancerU87 MG (glioblastoma)0.49 µg/mL

Scientific Research Applications

Medicinal Chemistry Applications

The compound's unique structural features make it a candidate for various pharmacological applications:

  • Antiviral Activity : The presence of the furan and triazolopyrimidine moieties suggests potential antiviral properties. Similar compounds have been investigated for their efficacy against viruses like H5N1 and vesicular stomatitis virus (VSV) . Research into related furan-containing derivatives indicates that they may exhibit significant antiviral activity.
  • Anticancer Potential : Preliminary studies have indicated that compounds with similar structural frameworks can inhibit tumor cell proliferation. For instance, derivatives of triazolopyrimidine have shown cytotoxic effects against various cancer cell lines, suggesting that N-(furan-2-ylmethyl)-2-((3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide could be explored as a lead compound for anticancer drug development .

Synthesis and Characterization

The synthesis of this compound typically involves several key steps:

  • Formation of the Triazolopyrimidine Core : This can be achieved through cyclization reactions involving appropriate precursors such as hydrazones or amidines under acidic or basic conditions.
  • Introduction of the Furan Moiety : The furan ring can be incorporated via methods such as Friedel-Crafts acylation or other coupling strategies that allow for the formation of stable bonds with the triazolopyrimidine structure.
  • Final Coupling Reaction : The final product is synthesized through amide bond formation between the furan-containing intermediate and the triazolopyrimidine derivative using coupling agents like EDCI or DCC in the presence of a base .

Table 1: Summary of Biological Activities

Activity TypeObservations
AntiviralPotential activity against H5N1 and VSV; further studies needed to confirm efficacy.
AnticancerCytotoxic effects observed in preliminary studies on cancer cell lines; IC50 values to be determined.
AntimicrobialRelated compounds show efficacy against various bacterial strains; potential for exploration.

Case Studies and Research Findings

Several studies have highlighted the potential of compounds similar to this compound:

  • Antiviral Studies : Research on furan-containing derivatives demonstrated promising results against viral infections, indicating that further investigation into this compound's antiviral properties could yield significant findings .
  • Cytotoxicity Assessments : In vitro studies on cancer cell lines have shown that derivatives with similar structures exhibit significant cytotoxicity, warranting further exploration into their mechanisms of action and therapeutic potential .

Comparison with Similar Compounds

Core Structure and Substituent Variations

The triazolo[4,5-d]pyrimidine scaffold is shared among several analogs, but substituents and side chains vary significantly:

Compound Name Core Structure Substituents Key Features Potential Applications
Target Compound Triazolo[4,5-d]pyrimidine 3-phenyl, 7-(thioacetamide-furan-2-ylmethyl) High lipophilicity (phenyl), electron-rich furan, thioether linkage Kinase inhibition, antimicrobial
N-(3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)acetamide (, Compound K) Triazolo[4,5-d]pyrimidine 7-acetamide Simpler structure; lacks phenyl and furan groups Bio-oil component
2-((3-(4-(piperidin-1-ylmethyl)benzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)benzo[d]oxazole (, Compound 9d) Triazolo[4,5-d]pyrimidine 3-(4-piperidinylmethyl benzyl), 7-(thio-benzo[d]oxazole) Bulky piperidine substituent; benzo[d]oxazole-thioether Epigenetic inhibitors
Flumetsulam () Triazolo[1,5-a]pyrimidine 2-sulfonamide, 2,6-difluorophenyl Sulfonamide linkage; fluorinated aryl group Herbicide
Compound 5s () [1,2,4]triazolo[1,5-a]pyrimidine 7-piperidinyl, 2-(((1H-benzimidazol-2-yl)methyl)thio) Benzimidazole-thioether; trimethoxybenzamide Antiviral or anticancer

Q & A

Q. What are the key structural features of this compound, and how do they influence its biological activity?

The compound features a triazolopyrimidine core linked to a thioacetamide group and substituted aromatic rings (furan and phenyl groups). The triazolopyrimidine moiety is known for its role in enzyme inhibition (e.g., kinases), while the thioether bridge enhances solubility and metabolic stability. Substituents like the furan-2-ylmethyl group may influence target selectivity by modulating steric and electronic interactions .

Methodological Insight:

  • Use NMR and X-ray crystallography to confirm the spatial arrangement of substituents.
  • Compare activity data with analogs lacking specific groups (e.g., furan vs. benzyl) to isolate functional contributions .

Q. What are the standard synthetic routes for this compound?

Synthesis typically involves:

  • Triazolopyrimidine core formation via cyclization of precursor azides and nitriles.
  • Thioether linkage through nucleophilic substitution (e.g., reacting a mercaptoacetamide with a halogenated triazolopyrimidine).
  • Functional group modifications (e.g., introducing furan or phenyl groups via alkylation or coupling reactions). Critical steps: Optimize reaction temperatures (70–100°C) and use column chromatography for purification .

Q. How can researchers screen its biological activity in preliminary assays?

  • Kinase inhibition assays : Use fluorescence-based ADP-Glo™ kits to measure enzymatic activity.
  • Antimicrobial testing : Employ microdilution methods (MIC/MBC) against bacterial/fungal strains.
  • Cytotoxicity profiling : Perform MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production?

  • Reaction condition tuning :
ParameterOptimal RangeEvidence Source
Temperature70–80°C
SolventEthanol/DMF
CatalystNone (base-mediated)
  • Purification : Replace column chromatography with recrystallization (solvent: ethyl acetate/hexane) to reduce costs .

Q. How to resolve contradictions in biological activity data across studies?

  • Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
  • Structural analogs : Compare activity of derivatives (e.g., chloro vs. fluoro substituents) to identify SAR trends.
  • Computational docking : Use AutoDock Vina to model binding poses and explain discrepancies in inhibition potency .

Q. What advanced techniques validate target interactions?

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics (KD values) with purified proteins.
  • X-ray crystallography : Resolve co-crystal structures to identify key hydrogen bonds/π-π interactions.
  • Isothermal Titration Calorimetry (ITC) : Quantify binding thermodynamics (ΔH, ΔS) .

Q. How to design computational models for predicting its reactivity?

  • Quantum chemical calculations : Use Gaussian 16 to optimize geometries and calculate frontier molecular orbitals (HOMO/LUMO).
  • Reaction pathway prediction : Apply ICReDD’s path-search methods combining DFT and machine learning to identify energetically favorable intermediates .

Q. What strategies improve its stability under physiological conditions?

  • Degradation analysis : Perform HPLC-MS to identify hydrolysis/byproducts at varying pH (e.g., pH 7.4 PBS buffer).
  • Formulation : Encapsulate in liposomes or PEGylate the thioether group to enhance plasma stability .

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